4-Cbz-aminopiperidine

Description

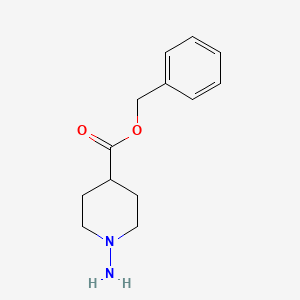

Structure

3D Structure

Properties

IUPAC Name |

benzyl 1-aminopiperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-15-8-6-12(7-9-15)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDGIVOHVKDSDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)OCC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl N-(piperidin-4-yl)carbamate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl N-(piperidin-4-yl)carbamate, a key synthetic intermediate, holds a significant position in the landscape of modern medicinal chemistry. Its structural motif, the 4-aminopiperidine core, is a privileged scaffold found in a multitude of biologically active compounds. The strategic placement of the benzyloxycarbonyl (Cbz) protecting group on the 4-amino substituent allows for selective chemical transformations, making it an invaluable building block in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its pivotal role in the development of novel therapeutics.

Chemical Identity

-

IUPAC Name: benzyl N-piperidin-4-ylcarbamate[1]

-

Common Synonyms: 4-Cbz-aminopiperidine, 4-(Benzyloxycarbonylamino)piperidine

-

CAS Number:

-

Free Base: 182223-54-7

-

Hydrochloride Salt: 207296-89-7[1]

-

-

Molecular Formula: C₁₃H₁₈N₂O₂

-

Molecular Weight: 234.29 g/mol

Physicochemical Properties

The following table summarizes the key physicochemical properties of benzyl N-(piperidin-4-yl)carbamate and its commonly used hydrochloride salt.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |

| Appearance | White to off-white solid | White to off-white solid | --- |

| Molecular Weight | 234.29 g/mol | 270.75 g/mol | [1] |

| Purity | Typically >97% | Typically >97% | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | Ambient | [2] |

Synthesis and Characterization

The synthesis of benzyl N-(piperidin-4-yl)carbamate can be achieved through several routes. A common and efficient method involves the protection of the more reactive secondary amine of 4-aminopiperidine, often starting from a precursor where the piperidine nitrogen is already protected. A representative synthetic workflow is outlined below.

Experimental Protocol: Synthesis of Benzyl N-(piperidin-4-yl)carbamate

Objective: To synthesize benzyl N-(piperidin-4-yl)carbamate from 1-Boc-4-aminopiperidine.

Step 1: Cbz Protection of 1-Boc-4-aminopiperidine

-

To a stirred solution of 1-Boc-4-aminopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) at 0 °C, add a non-nucleophilic base like triethylamine (1.1 eq).

-

Slowly add benzyl chloroformate (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product, tert-butyl 4-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate.

Step 2: Deprotection of the Boc Group

-

Dissolve the crude product from Step 1 in a solution of hydrochloric acid in dioxane (e.g., 4M HCl in dioxane) or trifluoroacetic acid (TFA) in DCM.

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

If using HCl/dioxane, the hydrochloride salt of the product is obtained. To obtain the free base, neutralize the salt with a suitable base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent.

-

Dry the organic extracts and concentrate under reduced pressure to yield benzyl N-(piperidin-4-yl)carbamate.

-

The final product can be purified by column chromatography on silica gel.

Caption: Synthetic workflow for Benzyl N-(piperidin-4-yl)carbamate.

Characterization Data (Representative)

For a research scientist, confirmation of the synthesized product's identity is paramount. Below is a summary of expected spectroscopic data for benzyl N-(piperidin-4-yl)carbamate.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): 7.30-7.40 (m, 5H, Ar-H), 5.10 (s, 2H, -CH₂-Ph), ~4.80 (br s, 1H, -NH-Cbz), ~3.50 (m, 1H, -CH-piperidine), ~3.10 (m, 2H, piperidine-H), ~2.70 (m, 2H, piperidine-H), ~1.90 (m, 2H, piperidine-H), ~1.40 (m, 2H, piperidine-H). |

| ¹³C NMR | δ (ppm): ~156.0 (C=O, carbamate), ~137.0 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~66.5 (-CH₂-Ph), ~48.0 (piperidine C4), ~44.0 (piperidine C2, C6), ~32.0 (piperidine C3, C5). |

| IR (cm⁻¹) | ~3320 (N-H stretch), ~3030 (Ar C-H stretch), ~2940 (Aliphatic C-H stretch), ~1690 (C=O stretch, carbamate), ~1530 (N-H bend), ~1250 (C-O stretch). |

| MS (ESI+) | m/z: 235.1 [M+H]⁺, 108.1 [M-C₇H₇O₂]⁺, 91.1 [C₇H₇]⁺ (tropylium ion). |

Applications in Drug Discovery

The 4-aminopiperidine scaffold is a cornerstone in the design of various therapeutic agents due to its ability to introduce a basic nitrogen center, which can be crucial for target engagement, while the piperidine ring itself provides a rigid, three-dimensional framework that can be functionalized to optimize binding and pharmacokinetic properties.

Hepatitis C Virus (HCV) Assembly Inhibitors

Research has identified the 4-aminopiperidine scaffold as a potent inhibitor of the Hepatitis C virus (HCV) life cycle, specifically targeting the assembly of new viral particles. While the exact mechanism is still under investigation, it is believed that compounds containing this moiety interfere with the protein-protein interactions necessary for the formation of the viral capsid. The Cbz-protected amine allows for further synthetic modifications to enhance potency and improve the drug-like properties of these potential antiviral agents.

Somatostatin Receptor Ligands

4-Aminopiperidine derivatives have been explored as ligands for somatostatin receptors (SSTRs).[3] Somatostatin is a regulatory peptide that influences a wide range of physiological processes by binding to its five receptor subtypes (SSTR1-5). These receptors are G-protein coupled receptors that, upon activation, typically lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately inhibits the secretion of various hormones.

The development of SSTR agonists and antagonists is a key strategy in the treatment of neuroendocrine tumors, where these receptors are often overexpressed. The 4-aminopiperidine core serves as a versatile scaffold for the synthesis of non-peptide SSTR ligands with improved stability and oral bioavailability compared to native somatostatin.

Caption: Simplified Somatostatin Receptor Signaling Pathway.

Safety, Handling, and Storage

As with all laboratory chemicals, benzyl N-(piperidin-4-yl)carbamate and its hydrochloride salt should be handled with appropriate safety precautions.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

-

In all cases of exposure, seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry place. The free base is best stored at 2-8°C under an inert atmosphere to prevent degradation. The hydrochloride salt is generally more stable and can be stored at ambient temperature.[2]

Conclusion

Benzyl N-(piperidin-4-yl)carbamate is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its utility stems from the presence of the 4-aminopiperidine scaffold, a privileged structure in medicinal chemistry, and the Cbz protecting group, which allows for controlled and selective chemical modifications. Its application in the development of novel therapeutics, including antiviral agents and receptor ligands, underscores its importance to the drug discovery and development community. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective use in the laboratory.

References

-

PubChem. Benzyl Piperidin-4-ylcarbamate Hydrochloride. National Center for Biotechnology Information. Available from: [Link]

-

Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. Available from: [Link]

- Google Patents. (2001). 4-aminopiperidine derivatives and their use as medicine.

-

Massive Bio. (2026). Somatostatin Receptor. Available from: [Link]

-

MDPI. (2023). The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors. Available from: [Link]

Sources

4-Cbz-Aminopiperidine: Molecular Architecture, Orthogonal Synthesis, and Analytical Validation

Executive Summary

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of selectively functionalizing complex heterocycles. 4-Cbz-aminopiperidine (CAS: 182223-54-7) is a quintessential building block designed to solve this exact problem[1]. With a molecular formula of C13H18N2O2 and a molecular weight of 234.29 g/mol [2], this compound serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), most notably in the production of 7-Ethyl-10-(4-amino-1-piperidino)carbonyloxycamptothecin, a major active metabolite of the chemotherapeutic agent Irinotecan[1].

This technical guide deconstructs the physicochemical properties, structural causality, and self-validating synthesis protocols required to effectively utilize 4-Cbz-aminopiperidine in drug development workflows.

Physicochemical Specifications & Molecular Architecture

To ensure reproducibility in downstream coupling reactions, it is critical to establish a baseline of the compound's physical and chemical properties. The quantitative data below summarizes the structural identity of the free base form of 4-Cbz-aminopiperidine, sourced from [2] and .

| Property | Specification |

| Compound Name | 4-Cbz-aminopiperidine |

| Synonyms | Benzyl piperidin-4-ylcarbamate; 4-Benzyloxycarbonylaminopiperidine |

| CAS Registry Number | 182223-54-7 (Free Base) |

| Molecular Formula | C13H18N2O2 |

| Molecular Weight | 234.29 g/mol |

| Exact Mass | 234.1368 Da |

| Topological Polar Surface Area (TPSA) | 50.4 Ų |

| Storage Temperature | 2–8 °C (Inert atmosphere recommended) |

Structural Causality: The Orthogonal Protection Strategy

The molecular architecture of 4-Cbz-aminopiperidine is not arbitrary; it is engineered for absolute regiocontrol. The piperidine scaffold contains two highly reactive nucleophilic centers: the secondary amine of the heterocycle (N1) and the primary exocyclic amine (N4).

If a chemist attempts to react an unprotected 4-aminopiperidine, the result is an intractable mixture of N1- and N4-alkylated/acylated products. To dictate the site of reaction, we employ an orthogonal protecting group strategy . By installing a Carboxybenzyl (Cbz) group at the N4 position, we exploit its inherent stability against acidic conditions. This allows the N1 position to be transiently protected with a tert-butyloxycarbonyl (Boc) group during earlier synthetic steps. The Boc group can later be selectively cleaved using strong acids (like HCl or TFA) without compromising the Cbz-protected amine.

Orthogonal protecting group strategy for the piperidine scaffold utilizing Boc and Cbz groups.

Synthesis & Deprotection Workflow

The following methodology details the step-by-step conversion of 1-Boc-4-(Cbz-amino)piperidine to 4-Cbz-aminopiperidine[1]. As an application scientist, I prioritize protocols that explain the causality behind each action to ensure the system is self-validating.

Protocol: Selective N1-Boc Deprotection

-

Acidic Cleavage:

-

Action: Suspend 1-Boc-4-(Cbz-amino)piperidine (approx. 39.2 mmol) in 40 mL of methanol. Add 40 mL of 5N aqueous hydrochloric acid. Stir at room temperature for 23 hours.

-

Causality: Methanol acts as a miscible co-solvent, ensuring homogeneous reaction kinetics. The 5N HCl selectively protonates and cleaves the acid-labile Boc group. This releases isobutylene and carbon dioxide gas, which irreversibly escape the system, driving the reaction forward via Le Chatelier's principle. The acid-stable Cbz carbamate remains completely intact.

-

-

Thermal-Controlled Basification:

-

Action: Submerge the reaction vessel in an ice bath (0–5 °C). Slowly titrate with 40 mL of 5N aqueous sodium hydroxide (NaOH) until the solution is alkaline.

-

Causality: The neutralization of the resulting piperidinium hydrochloride salt is highly exothermic. Ice-bath cooling prevents localized superheating, which could otherwise trigger thermal degradation or unwanted base-catalyzed hydrolysis of the Cbz carbamate.

-

-

Azeotropic Dehydration:

-

Action: Perform azeotropic distillation using absolute ethanol to remove the aqueous solvent phase completely.

-

Causality: Residual water is a potent nucleophile that will poison downstream anhydrous coupling reactions. Ethanol forms a low-boiling azeotrope with water, ensuring absolute dehydration of the isolated free base.

-

-

Filtration and Concentration:

-

Action: Filter the dehydrated ethanolic suspension to remove insoluble inorganic salts (NaCl) and concentrate the filtrate in vacuo. Yields typically exceed 99%[1].

-

Workflow for the synthesis and isolation of 4-Cbz-aminopiperidine from Boc-protected precursor.

Analytical Validation Protocol (Self-Validating System)

To guarantee the structural integrity of the synthesized 4-Cbz-aminopiperidine, an analytical validation protocol must be executed. Relying on [1] standards, this system validates both the successful removal of the Boc group and the retention of the Cbz group.

Protocol: Spectroscopic Validation

-

Sample Preparation: Dissolve 10 mg of the isolated product in 0.5 mL of deuterated chloroform (CDCl3).

-

1H-NMR (400 MHz) Acquisition:

-

Aromatic & Cbz Validation: Verify the presence of a multiplet at δ 7.26-7.40 ppm (5H) corresponding to the benzyl aromatic ring, and a singlet at δ 5.09 ppm (2H) corresponding to the benzylic methylene protons. Causality: The presence of these specific shifts definitively proves that the Cbz protecting group survived the harsh acidic deprotection phase.

-

Piperidine Scaffold Validation: Verify the presence of doublets at δ 2.70 ppm (2H) and 3.10 ppm (2H). Causality: These correspond to the equatorial and axial protons of the newly deprotected, free secondary amine in the piperidine ring. The absence of a massive singlet at ~1.4 ppm confirms the complete eradication of the Boc group.

-

-

Mass Spectrometry (LC-MS):

-

Action: Perform electrospray ionization mass spectrometry (ESI-MS) in positive mode.

-

Causality: The base peak must correspond to the [M+H]+ ion at m/z 235.3. This unambiguously validates the exact molecular weight of 234.29 g/mol , confirming no structural fragmentation occurred during isolation.

-

References

-

PubChem - National Institutes of Health (NIH) Title: 4-Cbz-aminopiperidine | C13H18N2O2 | CID 1514304 URL:[Link]

Sources

Technical Guide: Solubility Profile and Handling of 4-Cbz-Aminopiperidine

[1]

Executive Summary

4-Cbz-aminopiperidine (Benzyl 4-aminopiperidine-1-carboxylate) is a critical bifunctional building block in medicinal chemistry, widely utilized for its orthogonal protection strategy.[1][2] It features a secondary amine within a piperidine ring protected by a carboxybenzyl (Cbz) group, and a free primary amine available for derivatization.

This guide provides a comprehensive analysis of its solubility landscape, thermodynamic behavior in organic solvents, and practical protocols for purification. The data presented synthesizes empirical evidence with structural property relationships, designed to assist process chemists in optimizing reaction yield and purity.

Part 1: Physicochemical Profile[3][4][5]

Understanding the solubility of 4-Cbz-aminopiperidine requires an analysis of its structural moieties: the lipophilic benzyl carbamate tail and the polar, basic primary amine head.[1]

Table 1: Core Physicochemical Properties

| Property | Value / Description | Technical Note |

| Chemical Name | Benzyl 4-aminopiperidine-1-carboxylate | |

| CAS Number | 182223-54-7 (Free Base) | Note: CAS 120278-07-1 is also referenced in some catalogs.[1] |

| Molecular Weight | 234.29 g/mol | |

| Appearance | White to light yellow solid | Crystalline or powder form.[1] |

| Melting Point | 68°C (dec.) | Thermal instability suggests avoiding prolonged high-heat exposure.[1] |

| pKa (Predicted) | ~9.4 (Primary Amine) | Basic enough to form stable salts with mineral acids. |

| LogP (Predicted) | 1.2 – 1.6 | Moderately lipophilic; suggests good solubility in medium-polarity solvents.[1] |

Part 2: Solubility Landscape

The solubility of 4-Cbz-aminopiperidine is dictated by the competition between the hydrogen-bonding capability of the primary amine/carbamate and the lipophilicity of the benzyl piperidine scaffold.[1]

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent interaction with the lipophilic Cbz group; preferred for extraction.[1] |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | High | Strong H-bonding with the primary amine and carbamate oxygen facilitates dissolution. |

| Polar Aprotic | THF, Ethyl Acetate (EtOAc), DMSO | High to Moderate | Good solubility. EtOAc is the standard solvent for workup but may require heating for high-concentration crystallization.[1] |

| Non-Polar | Hexanes, Heptane, Pentane | Low / Insoluble | The polar amine/carbamate core resists dissolution in aliphatic hydrocarbons. Ideal as anti-solvents .[1] |

| Aqueous | Water | Slightly Soluble | The free base is poorly soluble in neutral water but highly soluble in acidic media (pH < 4). |

Thermodynamic Behavior & Purification Strategy

The compound exhibits a steep solubility curve in solvent mixtures like Ethyl Acetate/Heptane or Isopropanol (IPA) .

-

At 25°C: Solubility in EtOAc is moderate; solubility in Heptane is negligible.

-

At 60°C: Solubility in EtOAc increases significantly, allowing for supersaturation upon cooling.

Expert Tip: Due to the relatively low melting point (68°C), avoid "oiling out" during recrystallization by keeping the temperature strictly below 60°C and using a slow cooling ramp.

Part 3: Technical Deep Dive – Workflow Visualization

The following diagram illustrates the decision logic for solvent selection during synthesis workup and purification, highlighting the critical "pH-Switch" technique.

Caption: Purification workflow utilizing the pH-dependent solubility switch of 4-Cbz-aminopiperidine.

Part 4: Experimental Protocols

Protocol A: Standard Solubility Determination

Use this protocol to validate solvent suitability for a specific batch.

-

Preparation: Weigh 20 mg of 4-Cbz-aminopiperidine into a 4 mL glass vial.

-

Solvent Addition: Add the test solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Clear solution obtained with < 200 µL (Solubility > 100 mg/mL).

-

Moderately Soluble: Clear solution with 200–1000 µL (Solubility 20–100 mg/mL).

-

Insoluble: Visible solid remains after 2 mL (Solubility < 10 mg/mL).

-

-

Thermal Stress: If insoluble at 25°C, heat to 50°C. If dissolution occurs, the solvent is a candidate for recrystallization.

Protocol B: Recrystallization from EtOAc/Heptane

Target: Removal of non-polar impurities and color.

-

Dissolve crude solid in Ethyl Acetate (EtOAc) at 50°C (approx. 5 mL per gram of solid).

-

Optional: Add activated carbon, stir for 15 mins, and filter hot if colored impurities are present.

-

Slowly add Heptane dropwise to the warm solution until a persistent slight turbidity appears.

-

Add a few drops of EtOAc to clear the turbidity.[1]

-

Remove from heat and allow to cool to room temperature slowly (over 2 hours).

-

Cool further to 0–4°C in an ice bath to maximize yield.

-

Filter the white crystals and wash with cold Heptane.[1]

Part 5: Critical Safety & Handling (E-E-A-T)

-

Stability: The carbamate group is generally stable to basic conditions but can degrade under strong acidic conditions (e.g., HBr/AcOH) or high temperatures (>100°C).

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to oxidation or formation of carbamates with atmospheric CO2 over long periods.[1]

-

Toxicology: Treat as a potential irritant.[1] Standard PPE (gloves, goggles, lab coat) is mandatory.

References

-

Sigma-Aldrich. 4-Cbz-Aminopiperidine Product Specification & SDS. Accessed 2024.[3]

-

TCI Chemicals. 4-Amino-1-carbobenzoxypiperidine Physicochemical Data. Accessed 2024.[3]

-

National Institutes of Health (NIH) PubChem. Compound Summary: Benzyl N-piperidin-4-ylcarbamate.[1] CID 1514304.[1]

-

ChemicalBook. 4-Amino-1-carbobenzoxypiperidine Properties and Safety.

benzyl N-piperidin-4-ylcarbamate synthesis and characterization

Title: Benzyl N-piperidin-4-ylcarbamate: A Comprehensive Guide to Synthesis, Characterization, and Pharmaceutical Applications

Executive Summary In modern medicinal chemistry and drug discovery, the strategic use of orthogonally protected bifunctional building blocks is paramount. As a Senior Application Scientist, I frequently rely on benzyl N-piperidin-4-ylcarbamate (also known as 4-Cbz-aminopiperidine) to construct complex active pharmaceutical ingredients (APIs). This molecule provides a highly versatile piperidine scaffold where the primary-like exocyclic amine is securely masked by a benzyloxycarbonyl (Cbz) group, leaving the secondary piperidine nitrogen available for targeted functionalization. This whitepaper details the physicochemical profiling, validated synthetic methodologies, analytical characterization, and downstream applications of this critical intermediate.

Chemical Identity & Physicochemical Profiling

Before initiating any synthetic campaign, establishing the physical parameters of the building block is essential for calculating reaction stoichiometry and predicting solubility profiles during workup. Below is the standardized data for the free base form of benzyl N-piperidin-4-ylcarbamate, corroborated by [1].

| Property | Value | Specification / Notes |

| Chemical Name | Benzyl N-piperidin-4-ylcarbamate | IUPAC standard nomenclature |

| CAS Registry Number | 182223-54-7 | Free base (HCl salt: 207296-89-7) |

| Molecular Formula | C₁₃H₁₈N₂O₂ | - |

| Molecular Weight | 234.29 g/mol | - |

| XLogP3 | 1.6 | Indicates moderate lipophilicity |

| Topological Polar Surface Area | 50.4 Ų | Favorable for membrane permeability |

| Physical State | Yellow to pale-brown oil | Viscous liquid at room temperature |

Retrosynthetic Strategy & Orthogonal Protection

The synthesis of benzyl N-piperidin-4-ylcarbamate relies on the principle of orthogonal protection . To selectively functionalize the two nitrogen atoms of 4-aminopiperidine, we must employ protecting groups that are cleaved under completely different chemical conditions.

The tert-butyloxycarbonyl (Boc) group is highly acid-labile, while the benzyloxycarbonyl (Cbz) group is stable to mild acids but susceptible to catalytic hydrogenation or strong hydrobromic acid. By starting with 1-Boc-4-aminopiperidine, we can protect the exocyclic amine with a Cbz group. Subsequent selective acidolysis of the Boc group exposes the piperidine nitrogen, yielding our target compound without disturbing the Cbz carbamate.

Workflow for the synthesis of Benzyl N-piperidin-4-ylcarbamate.

Validated Experimental Protocol: Synthesis

The following protocol details the critical Boc-deprotection step to yield the free base. This method is adapted from established patent literature and optimized for scalability [2].

Objective : Selective acidolytic cleavage of the Boc group.

Self-Validating Metric : The reaction is considered complete when Thin Layer Chromatography (TLC) or LC-MS shows the complete disappearance of the starting material mass (

Step-by-Step Methodology:

-

Initiation : Dissolve 1-Boc-4-(Cbz-amino)piperidine (13.1 g, 39.2 mmol) in methanol (40 mL).

-

Causality: Methanol provides a polar protic environment that solubilizes the starting material while stabilizing the transition state of the acid-catalyzed cleavage.

-

-

Acidification : Slowly add 5N aqueous HCl (40 mL, 200 mmol) to the stirring solution.

-

Causality: A 5-fold molar excess of HCl ensures rapid protonation of the Boc carbonyl, driving the equilibrium toward the release of isobutylene gas and carbon dioxide.

-

-

Propagation : Stir the mixture continuously at room temperature (20–25 °C) for 23 hours.

-

Neutralization : Cool the reaction vessel in an ice bath (0–5 °C). Slowly dropwise add 5N aqueous NaOH (40 mL) to neutralize the excess acid.

-

Causality: Strict temperature control is mandatory here. Exothermic spikes during neutralization can lead to premature hydrolysis of the Cbz group.

-

-

Azeotropic Isolation : Remove the water and methanol under reduced pressure. Add absolute ethanol to the resulting residue and perform azeotropic distillation.

-

Causality: Free-base piperidines are highly hygroscopic. Ethanol forms a low-boiling azeotrope with water, ensuring a completely anhydrous residue. This is critical because any residual water will dissolve the inorganic salts, ruining the subsequent filtration step.

-

-

Purification : Suspend the anhydrous residue in fresh ethanol, filter through a Celite pad to remove insoluble inorganic salts (NaCl), and concentrate the filtrate in vacuo to yield benzyl N-piperidin-4-ylcarbamate as a yellow oil (approx. 9.10 g, 99.1% yield).

Analytical Characterization (¹H-NMR)

Rigorous structural verification is required before deploying this building block in downstream API synthesis. The ¹H-NMR spectrum (400 MHz, CDCl₃) provides a definitive fingerprint of the molecule, confirming both the integrity of the Cbz group and the successful deprotection of the piperidine ring [2].

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Structural Assignment |

| 7.26 – 7.40 | Multiplet (m) | 5H | Aromatic protons of the Cbz phenyl ring |

| 5.09 | Singlet (s) | 2H | Benzylic CH₂ of the Cbz group |

| 4.72 – 4.81 | Broad (br) | 1H | Carbamate NH (exocyclic) |

| 3.56 – 3.68 | Broad (br) | 1H | Piperidine methine proton (C4-H) |

| 3.10 | Doublet (d, J=12Hz) | 2H | Piperidine equatorial CH₂ (C2, C6) |

| 2.70 | Doublet (d, J=12Hz) | 2H | Piperidine axial CH₂ (C2, C6) |

| 1.92 – 2.04 | Broad (br) | 2H | Piperidine equatorial CH₂ (C3, C5) |

| 1.31 – 1.42 | Multiplet (m) | 2H | Piperidine axial CH₂ (C3, C5) |

Note: The absence of a massive singlet at ~1.45 ppm confirms the complete removal of the tert-butyl (Boc) protons.

Pharmaceutical Applications & Downstream Functionalization

The true value of benzyl N-piperidin-4-ylcarbamate lies in its downstream versatility. Because the secondary amine of the piperidine ring is significantly more nucleophilic than the Cbz-protected carbamate, it can be selectively alkylated or acylated.

Recent literature highlights its use in synthesizing Hsp90 C-Terminal Domain Inhibitors for triple-negative breast cancer [3], as well as highly selective FAAH (Fatty Acid Amide Hydrolase) inhibitors [4]. In these workflows, the piperidine nitrogen typically undergoes reductive amination with an aryl aldehyde or amide coupling with a carboxylic acid. Once the core scaffold is assembled, the Cbz group is removed via catalytic hydrogenation (H₂ / Pd/C) to reveal the primary amine for final structural elaboration.

Downstream functionalization pathways in target API assembly.

References

-

National Center for Biotechnology Information . "PubChem Compound Summary for CID 1514304, 4-Cbz-aminopiperidine." PubChem, [Link]

-

National Institutes of Health (NIH) PMC . "New Class of Hsp90 C-Terminal Domain Inhibitors with Anti-tumor Properties against Triple-Negative Breast Cancer." PubMed Central, [Link]

-

University of Parma Research Repository . "Development of potent and selective FAAH inhibitors with improved drug-likeness." UniPr Repository, [Link]

The Fulcrum of Chirality: A Technical Guide to 4-Cbz-Aminopiperidine as a Pivotal Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the piperidine scaffold stands as a privileged structure, forming the core of numerous approved therapeutic agents.[1][2] Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an ideal framework for designing molecules that interact with biological targets with high affinity and specificity. The introduction of chirality to this scaffold further enhances its utility, allowing for the fine-tuning of pharmacological properties and the development of highly selective drugs.[2][3] This guide provides an in-depth technical exploration of 4-Cbz-aminopiperidine, a versatile chiral building block that has emerged as a cornerstone in the synthesis of complex, biologically active molecules.

The Significance of the Chiral 4-Aminopiperidine Scaffold

The 4-aminopiperidine moiety is a key pharmacophore found in a wide array of bioactive compounds, including potent inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) and various G-protein coupled receptors.[4][5] The stereochemistry at the C-4 position is often critical for biological activity, with different enantiomers exhibiting distinct pharmacological profiles. The use of enantiomerically pure 4-aminopiperidine derivatives is therefore paramount in modern drug discovery to optimize potency, selectivity, and reduce off-target effects.[3]

The benzyloxycarbonyl (Cbz) protecting group offers a robust and versatile means of protecting the amino functionality of the 4-aminopiperidine core. Its stability under a wide range of reaction conditions, coupled with its facile removal via hydrogenolysis, makes 4-Cbz-aminopiperidine an ideal and highly sought-after chiral building block for multi-step syntheses.[6]

Enantioselective Synthesis of 4-Cbz-Aminopiperidine: A Multi-faceted Approach

The synthesis of enantiomerically pure 4-Cbz-aminopiperidine can be approached through several strategic pathways. The choice of method is often dictated by factors such as the desired scale of synthesis, cost-effectiveness, and the availability of starting materials and specialized equipment.

Asymmetric Hydrogenation

Asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or a pyridine derivative, represents a powerful and atom-economical approach to chiral piperidines.[7][8] For the synthesis of chiral 4-Cbz-aminopiperidine, a potential route involves the asymmetric hydrogenation of a corresponding Cbz-protected enamido-tetrahydropyridine. This strategy often employs chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine ligands.[9]

Conceptual Workflow for Asymmetric Hydrogenation:

Caption: General workflow for the chiral resolution of 4-Cbz-aminopiperidine.

Applications in Drug Discovery: A Scaffold for Innovation

The utility of chiral 4-Cbz-aminopiperidine as a building block is demonstrated by its incorporation into a multitude of drug candidates and approved medicines. Its bifunctional nature, possessing both a protected amine and a piperidine ring, allows for diverse synthetic elaborations.

Synthesis of DPP-4 Inhibitors

Alogliptin, a potent and selective DPP-4 inhibitor for the treatment of type 2 diabetes, features a chiral 3-aminopiperidine core. The synthesis of such compounds often involves intermediates that are structurally analogous to chiral 4-aminopiperidine derivatives. [5]The principles of asymmetric synthesis and resolution applied to 4-Cbz-aminopiperidine are directly relevant to the construction of these and other bioactive molecules.

Modulating Physicochemical and Pharmacokinetic Properties

The introduction of a chiral piperidine scaffold can significantly impact a drug molecule's properties. [3]The conformational constraint imposed by the piperidine ring can lead to enhanced binding affinity and selectivity. [3]Furthermore, the basic nitrogen atom of the piperidine can be fine-tuned to modulate pKa, which in turn affects solubility, cell permeability, and oral bioavailability. [9]The Cbz-protected amine of the building block allows for the strategic introduction of various substituents to further optimize these properties.

Table 1: Comparison of Asymmetric Synthesis Strategies for Chiral Aminopiperidines

| Strategy | Advantages | Disadvantages | Key Considerations |

| Asymmetric Hydrogenation | High atom economy, high enantioselectivity, often high yields. [7] | Requires specialized catalysts and high-pressure equipment. Catalyst screening may be necessary. | Substrate synthesis, catalyst cost and availability. [9] |

| Biocatalytic Transamination | High enantioselectivity, mild reaction conditions, environmentally friendly. [5] | Enzyme stability and availability, potential for substrate inhibition. | Enzyme screening, optimization of reaction parameters (pH, temperature, co-solvents). [5] |

| Chiral Resolution | Robust and well-established, applicable to a wide range of amines. [6] | Maximum theoretical yield of 50% for each enantiomer, requires a suitable resolving agent. | Choice of resolving agent and solvent system, efficiency of fractional crystallization. [10] |

Future Perspectives

The demand for enantiomerically pure building blocks in drug discovery continues to grow. The development of more efficient, cost-effective, and sustainable methods for the synthesis of chiral 4-Cbz-aminopiperidine and related scaffolds is an active area of research. Innovations in catalysis, including the discovery of new chiral ligands and the engineering of more robust enzymes, will undoubtedly expand the synthetic chemist's toolbox and accelerate the discovery of new medicines. The strategic application of this versatile building block will continue to play a pivotal role in the creation of next-generation therapeutics with improved efficacy and safety profiles.

References

- Benchchem. Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Application Notes and Protocols.

- Benchchem. Application Notes and Protocols: Piperidine Derivatives in Asymmetric Synthesis.

-

Beilstein Journals. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. (2019). Available from: [Link]

-

Fu, G. C. Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. PubMed, (2005). Available from: [Link]

-

Fu, G. C., & Lee, S. Y. Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 127(35), 12248-12249 (2005). Available from: [Link]

-

Ortiz, A., et al. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry, 10(36), 7313-7320 (2012). Available from: [Link]

- Benchchem. Technical Support Center: Chiral Synthesis of Aminopiperidines.

-

de Freitas, R. P., et al. Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. ResearchGate, (2008). Available from: [Link]

-

Watson, P. S., Jiang, B., & Scott, B. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. ResearchGate, (2008). Available from: [Link]

-

Sun, Y., et al. Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids. Chirality, 33(4), 195-201 (2021). Available from: [Link]

-

Zhang, Z., et al. Modular Construction of Chiral Aminopiperidine via Palladium-Catalyzed Hydroamination of 1,2-Dihydropyridine. Organic Letters, 27(8), 1835-1840 (2025). Available from: [Link]

-

Molinaro, C., et al. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update, (2019). Available from: [Link]

-

Geng, P., et al. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3653-3656 (2004). Available from: [Link]

-

Contente, M. L., et al. Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 1-8 (2019). Available from: [Link]

-

Chen, Q. S., et al. Application of Chiral Piperidine Scaffolds in Drug Design. Drug Development Research, 84(4), 833-854 (2023). Available from: [Link]

-

Coldham, I., et al. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 84(15), 9417-9428 (2019). Available from: [Link]

-

Mederski, W. W. K. R., et al. Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 405-414 (2004). Available from: [Link]

-

Papakyriakou, A., et al. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939 (2020). Available from: [Link]

-

Ivanova, N. A., & Santra, S. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6299 (2022). Available from: [Link]

-

Ortiz, A., et al. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. PubMed, (2012). Available from: [Link]

-

De la Cruz, J., et al. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Infectious Diseases, 2(10), 696-706 (2016). Available from: [Link]

- Benchchem. Synthesis Protocol for 1-Boc-4-aminopiperidine-4-carboxylic acid: An Essential Building Block for Drug Discovery.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scientificupdate.com [scientificupdate.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Orthogonal Synthesis of 4-(Cbz-amino)piperidine from 1-Boc-4-aminopiperidine

Executive Summary

This application note details the robust synthesis of 4-(benzyloxycarbonylamino)piperidine (also known as benzyl piperidin-4-ylcarbamate) starting from commercially available 1-Boc-4-aminopiperidine .

The protocol leverages the principle of orthogonal protection .[1][2][3] By utilizing the differential stability of tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, we achieve the selective functionalization of the exocyclic primary amine followed by the controlled liberation of the endocyclic secondary amine. This scaffold is a critical intermediate in the synthesis of peptidomimetics and bifunctional linkers for PROTACs and drug conjugates.

Strategic Analysis & Retrosynthesis

The synthesis requires two distinct chemical operations:[1][4][5][6][7]

-

Chemoselective Acylation: Protection of the primary amine using Benzyl Chloroformate (Cbz-Cl). The steric bulk of the existing Boc group on the piperidine nitrogen prevents interference, but temperature control is vital to avoid bis-acylation.

-

Chemoselective Acidolysis: Removal of the Boc group using Trifluoroacetic Acid (TFA).[5] The Cbz group is stable to anhydrous TFA, allowing for the isolation of the mono-protected diamine.

Reaction Workflow Diagram

Figure 1: Step-wise workflow for the orthogonal transformation of the diamine scaffold.

Experimental Protocols

Step 1: Cbz-Protection of the Primary Amine

Objective: Synthesize 1-Boc-4-(benzyloxycarbonylamino)piperidine.

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Role |

| 1-Boc-4-aminopiperidine | 200.28 | 1.0 | Substrate |

| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 1.1 | Protecting Group |

| Triethylamine (TEA) | 101.19 | 1.5 | Base (Acid Scavenger) |

| Dichloromethane (DCM) | - | 10 mL/g | Solvent (Anhydrous) |

Procedure

-

Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Dissolve 1-Boc-4-aminopiperidine (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice/water bath.

-

Base Addition: Add TEA (1.5 eq) dropwise. Stir for 5 minutes.

-

Acylation: Add Cbz-Cl (1.1 eq) dropwise over 15 minutes via a syringe or addition funnel.

-

Critical Note: Maintain 0 °C during addition to prevent exotherms that could lead to side reactions.

-

-

Reaction: Allow the mixture to warm naturally to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.[8] The starting amine spot (ninhydrin active) should disappear.

-

Workup:

-

Quench with water.[3]

-

Wash the organic layer with 1M HCl (to remove excess TEA), saturated NaHCO₃, and brine.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: If necessary, purify via flash column chromatography (SiO₂, 0–30% EtOAc in Hexanes).

-

Yield Expectation: 85–95% (White solid).

-

Step 2: Selective Boc Removal

Objective: Remove the Boc group while retaining the Cbz carbamate.

Reagents & Stoichiometry

| Reagent | Equivalents/Conc. | Role |

| Intermediate (from Step 1) | 1.0 | Substrate |

| Trifluoroacetic Acid (TFA) | 20–50% v/v | Acid Reagent |

| Dichloromethane (DCM) | Solvent | Solvent |

Procedure

-

Dissolution: Dissolve the intermediate (1-Boc-4-(Cbz-amino)piperidine) in DCM (approx. 5 mL per gram of substrate).

-

Acidolysis: Add TFA slowly to achieve a final concentration of 20–50% v/v (e.g., 1:4 to 1:1 TFA:DCM ratio).

-

Observation: Gas evolution (isobutylene/CO₂) will occur immediately.

-

-

Incubation: Stir at room temperature for 1–2 hours.

-

Mechanistic Insight: The tert-butyl carbamate (Boc) cleaves via an E1 mechanism yielding the tert-butyl cation (scavenged by TFA) and carbamic acid, which decarboxylates. The benzyl carbamate (Cbz) is stable because the benzyl cation is less stabilized under these specific conditions and requires stronger acids (HBr) or hydrogenolysis for removal [1].

-

-

Completion: Monitor by LC-MS. Look for the mass of the product (M+H = 235.[6]1) and disappearance of the starting material (M+H = 335.2).

-

Workup (Isolation of Salt):

-

Optional: Free Basing:

-

Dissolve the salt in DCM.

-

Wash with saturated aqueous Na₂CO₃ or 1M NaOH.

-

Dry the organic layer (Na₂SO₄) and concentrate to yield the free amine.

-

Analytical Validation

To ensure the integrity of the product, verify the following spectral signatures:

| Technique | Expected Signal Characteristics |

| 1H NMR | Boc Disappearance: The strong singlet at ~1.45 ppm (9H) must be absent.Cbz Presence: A multiplet at ~7.30–7.40 ppm (5H, aromatic) and a singlet at ~5.10 ppm (2H, benzylic CH₂) must remain.Piperidine: Shifts in the ring protons (2.6–3.2 ppm) due to the free amine/salt formation. |

| LC-MS | Mass Shift: [M+H]⁺ should shift from ~335 (Intermediate) to ~235 (Target). |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Hydrolysis of Cbz-Cl | Ensure DCM is anhydrous. Use fresh Cbz-Cl (clear liquid, not yellow). |

| Bis-acylation | Excess Cbz-Cl or high temp | Strictly control temp at 0°C. Add Cbz-Cl slowly. Use exactly 1.0–1.1 eq. |

| Cbz Loss in Step 2 | Acid too strong or reaction too long | Do not use HBr or Lewis acids. TFA/DCM is safe for Cbz for <4 hours. Avoid heating. |

| Oily Product (Step 2) | Residual TFA | Co-evaporate with toluene/DCM multiple times. Triturate with Et₂O or Hexanes to induce crystallization. |

References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates.[1][4][9][10] Wiley.

- Context: Authoritative source on the stability of Cbz vs. Boc.

-

BenchChem Applic

-

Context: Comparative stability data and general deprotection protocols.[5]

-

(General reference for standard protocols).

-

-

Organic Chemistry Portal: Cbz Protection.

-

Standard Protocol for Boc Deprotection.

- Context: TFA/DCM cleavage methodology.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. 4-N-BOC-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. researchgate.net [researchgate.net]

- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

Application Note: Regioselective Synthesis of 1-Cbz-4-aminopiperidine

This Application Note is designed for medicinal chemists and process development scientists requiring high-purity Benzyl 4-aminopiperidine-1-carboxylate (1-Cbz-4-aminopiperidine).

The protocol addresses the core challenge of this synthesis: Regioselectivity . 4-Aminopiperidine contains two nucleophilic nitrogen atoms. This guide provides a kinetic control strategy to favor the secondary amine (ring nitrogen) and a "self-validating" purification workflow that leverages basicity differences to isolate the target without chromatography.

Target Molecule: Benzyl 4-aminopiperidine-1-carboxylate CAS: 120278-07-1 Primary Application: Bifunctional scaffold for library synthesis; linker installation in PROTACs and fragment-based drug discovery.

Part 1: Strategic Analysis & Mechanism

The Nucleophilicity Paradox

4-Aminopiperidine presents a competitive nucleophile scenario:

-

Secondary Amine (Piperidine Ring): Higher basicity (

) and increased electron density due to dual alkyl inductive effects. -

Primary Amine (Exocyclic): Lower basicity (

) but sterically unhindered.

The Solution: Under kinetic control (low temperature, controlled addition), the secondary amine is the superior nucleophile. The piperidine ring nitrogen reacts with Benzyl chloroformate (Cbz-Cl) significantly faster than the primary amine. However, as the reaction progresses, the concentration of the highly nucleophilic starting material drops, increasing the statistical probability of Cbz-Cl reacting with the product's primary amine to form the Di-Cbz impurity .

The "Self-Validating" Purification Logic

Chromatography is often inefficient for polar amines. This protocol utilizes an Acid-Base Switching Strategy to purify the product based on its specific physicochemical properties:

-

Starting Material (SM): Highly water-soluble (Partition Coefficient

). -

Di-Cbz Impurity: Neutral carbamate; insoluble in acid.

-

Target (Mono-Cbz): Basic amine; soluble in acid, soluble in organic solvents when neutral.

Part 2: Detailed Protocol

Materials

-

Substrate: 4-Aminopiperidine (1.0 equiv)

-

Reagent: Benzyl chloroformate (Cbz-Cl) (0.95 equiv) - Note: Slight deficit prevents over-reaction.

-

Base: Potassium Carbonate (

) (2.0 equiv) or Triethylamine ( -

Solvent: Dichloromethane (DCM) (Anhydrous prefered, but technical grade acceptable for Schotten-Baumann).

-

Quench: 1M HCl, 1M NaOH, Brine.

Step-by-Step Procedure

1. Reaction Setup (Kinetic Control)

-

Dissolve 4-aminopiperidine (10.0 g, 100 mmol) in DCM (100 mL).

-

Add

(28 mL, 200 mmol) and cool the mixture to -10°C to 0°C using an ice/salt bath. Critical: Lower temperature enhances regioselectivity. -

Dilute Cbz-Cl (16.2 g, 95 mmol, 0.95 equiv) in DCM (20 mL).

-

Slow Addition: Add the Cbz-Cl solution dropwise over 60 minutes .

-

Why: High local concentration of Cbz-Cl promotes Di-Cbz formation. Slow addition ensures Cbz-Cl is consumed by the most reactive species (the secondary amine) immediately.

-

-

Allow the mixture to warm to room temperature and stir for 2 hours.

2. Work-up & Purification (The Acid-Base Switch)

This workflow eliminates the need for column chromatography.

-

Initial Wash (Remove Salts & SM):

-

Wash the reaction mixture (DCM) with Water (2 x 50 mL).

-

Outcome: Unreacted 4-aminopiperidine and TEA salts partition into the water. The DCM contains the Product and Di-Cbz impurity.

-

-

Acid Extraction (Isolate Product from Impurity):

-

Basification & Recovery:

-

Cool the combined acidic aqueous extracts to 0°C.

-

Adjust pH to >12 using 4M NaOH or 50% NaOH . Caution: Exothermic.

-

Outcome: The Target is deprotonated to its free base form, becoming insoluble in water.

-

-

Final Extraction:

-

Extract the cloudy aqueous mixture with DCM or Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine , dry over

, and concentrate[4] -

Result: Pure 1-Cbz-4-aminopiperidine as a viscous oil or low-melting solid.

-

Part 3: Visualization of Logic

Reaction Pathway & Selectivity

The following diagram illustrates the kinetic competition and the resulting species.

Caption: Kinetic competition diagram. Reaction at 0°C favors the more nucleophilic secondary amine (

Purification Workflow (Acid-Base Switch)

This flowchart guides the researcher through the critical separation steps.

Caption: The "Self-Validating" purification workflow. The target molecule is toggled between organic and aqueous phases to strip away non-basic impurities.

Part 4: Analytical Characterization

Verify your product using these diagnostic NMR signals.

| Feature | 1H NMR (CDCl3, 400 MHz) | Interpretation |

| Aromatic Ring | Cbz Phenyl group. | |

| Benzylic CH2 | Characteristic singlet of the Cbz methylene. | |

| Piperidine | Protons adjacent to the Cbz-protected nitrogen (deshielded). | |

| Methine CH | Proton at the C4 position (adjacent to | |

| Piperidine | Ring protons. | |

| Primary Amine |

Mass Spectrometry (ESI+):

-

Calculated MW: 234.29 Da

-

Observed [M+H]+: 235.15

References

-

Preparation of 1-Cbz-4-aminopiperidine. ChemicalBook. Retrieved from

-

Basicity of Amines (pKa data). Master Organic Chemistry. Retrieved from

-

Cbz Protection Mechanisms and Protocols. Total Synthesis. Retrieved from

-

Synthesis of 4-Benzyl Piperidines. Organic Chemistry Portal. Retrieved from

Sources

- 1. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 3. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]

- 4. total-synthesis.com [total-synthesis.com]

reductive amination protocols using 4-Cbz-aminopiperidine

Application Note: High-Yield Reductive Amination Protocols Utilizing 4-Cbz-Aminopiperidine

Executive Summary

The synthesis of complex amine scaffolds is a critical operation in modern drug discovery. 4-Cbz-aminopiperidine (benzyl piperidin-4-ylcarbamate) is a highly versatile building block frequently utilized in the development of targeted therapeutics, including Hsp90 and FAAH inhibitors[1, 2]. The molecule features a secondary piperidine nitrogen that acts as a potent nucleophile, while the primary amine remains orthogonally protected by a carboxybenzyl (Cbz) group. This application note details field-proven, self-validating protocols for the selective reductive amination of 4-Cbz-aminopiperidine, emphasizing mechanistic causality, reagent selection, and kinetic control to prevent protecting group cleavage.

Mechanistic Rationale & Reagent Selection

Reductive amination is a two-stage process: the condensation of an amine and a carbonyl to form an iminium ion, followed by the in situ reduction of this intermediate to an alkylated amine [3]. When working with 4-Cbz-aminopiperidine, the choice of reducing agent and reaction environment is dictated by the need for kinetic selectivity and protecting group stability.

-

Protecting Group Lability (The H₂ / Pd/C Pitfall): While catalytic hydrogenation is a standard method for reductive amination, it must be strictly avoided here. Hydrogenolysis will rapidly cleave the Cbz group, yielding an unprotected primary amine and leading to catastrophic over-alkylation. Hydride donors are therefore mandatory[1, 2].

-

Kinetic Selectivity (Why STAB?): Sodium triacetoxyborohydride (STAB,

) is the premier reagent for this transformation. The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, rendering STAB a mild reducing agent. It reduces iminium ions exponentially faster than it reduces aldehydes or ketones [4]. This kinetic preference allows for a highly efficient "one-pot" procedure, virtually eliminating the direct reduction of the carbonyl starting material into an alcohol byproduct [4, 5]. -

pH Causality: Imine/iminium formation is acid-catalyzed. The optimal operational pH is 4.0–5.0. At this pH, the carbonyl oxygen is sufficiently protonated to accelerate nucleophilic attack by the piperidine nitrogen. If the pH drops below 3.0, the amine is completely converted into its non-nucleophilic ammonium salt, stalling the reaction [3]. Glacial acetic acid (AcOH) is utilized as a stoichiometric proton donor to maintain this delicate equilibrium [4].

Reaction Pathway Visualization

Fig 1: Mechanistic pathway of reductive amination highlighting kinetic selectivity.

Reagent Selection Matrix

To ensure optimal experimental design, the following table summarizes the quantitative and qualitative parameters of common reducing agents specifically in the context of 4-Cbz-aminopiperidine.

Table 1: Comparison of Reducing Agents for 4-Cbz-Aminopiperidine

| Reducing Agent | Iminium Reduction Rate | Carbonyl Reduction Rate | Optimal pH | Cbz Compatibility | Toxicity / Notes |

| Extremely Fast | Very Slow | 4.0 – 5.0 | Excellent (Stable) | Low. Preferred for one-pot. | |

| Fast | Slow | 3.0 – 4.0 | Excellent (Stable) | High (Cyanide risk). Best for hindered ketones. | |

| Fast | Extremely Fast | 7.0 – 8.0 | Excellent (Stable) | Low. High risk of alcohol byproducts. | |

| Fast | Slow | Neutral | Poor (Cleaves Cbz) | Low. Incompatible with this substrate. |

Experimental Protocols

Protocol A: One-Pot Reductive Amination (For Standard Aldehydes and Unhindered Ketones)

This self-validating protocol utilizes STAB and is designed to maximize yield while minimizing side reactions [4, 5].

Materials:

-

4-Cbz-aminopiperidine (1.0 equiv)

-

Aldehyde/Ketone (1.05 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Glacial Acetic Acid (1.0 - 2.0 equiv)

-

1,2-Dichloroethane (DCE) (0.2 M relative to amine)

Step-by-Step Methodology:

-

Solvation: Dissolve 4-Cbz-aminopiperidine (1.0 equiv) and the carbonyl compound (1.05 equiv) in anhydrous DCE.

-

Causality: DCE is the preferred solvent because it provides superior solubility for the triacetoxyborohydride species compared to THF, and its higher boiling point allows for gentle heating if required [4, 5].

-

-

Acidification: Add glacial acetic acid (1.0 - 2.0 equiv) dropwise to the stirring solution.

-

Causality: This lowers the pH to the optimal 4.0–5.0 range, catalyzing the dehydration of the hemiaminal into the highly electrophilic iminium ion without fully protonating the piperidine nitrogen [3, 4].

-

-

Pre-formation (Self-Validation Step): Stir the mixture at room temperature (

) for 30–60 minutes.-

Validation: Withdraw a 10 µL aliquot, quench in saturated aqueous

, and extract with EtOAc. Analyze via TLC (UV active due to the Cbz group). Do not proceed to Step 4 until the starting amine is consumed. Premature reduction leads to unreacted starting materials and alcohol byproducts.

-

-

Reduction: Add STAB (1.5 equiv) portion-wise over 10 minutes.

-

Causality: Portion-wise addition controls the mild exotherm. STAB will selectively and rapidly reduce the pre-formed iminium ion [4].

-

-

Reaction Completion: Stir for an additional 2–4 hours at room temperature. Monitor via LC-MS for the

of the target mass. -

Quench and Extraction: Quench the reaction carefully with saturated aqueous

(gas evolution will occur). Stir for 15 minutes to destroy unreacted STAB. Separate the organic DCE layer, wash with brine, dry over anhydrous

Protocol B: Two-Step Reductive Amination (For Sterically Hindered Ketones)

Sterically hindered ketones often fail to form iminium ions efficiently under mild STAB conditions. This protocol utilizes titanium(IV) isopropoxide to force imine formation, followed by reduction with the smaller, more reactive

Step-by-Step Methodology:

-

Imine Formation: Combine 4-Cbz-aminopiperidine (1.0 equiv), the hindered ketone (1.2 equiv), and

(2.0 equiv) in anhydrous THF. Stir at room temperature for 12 hours.-

Causality:

acts as a powerful Lewis acid and water scavenger, driving the unfavorable equilibrium of hindered imine formation forward [3].

-

-

Reduction: Dilute the mixture with absolute ethanol. Add

(1.5 equiv) and stir for 4 hours.-

Causality:

is sterically less demanding than STAB, allowing it to attack hindered iminium ions more effectively [5].

-

-

Workup: Quench with water (precipitates titanium dioxide salts). Filter through a pad of Celite, washing with EtOAc. Separate the organic layer, dry, and concentrate.

References

-

Title : New Class of Hsp90 C-Terminal Domain Inhibitors with Anti-tumor Properties against Triple-Negative Breast Cancer Source : nih.gov URL : 1

-

Title : Development of potent and selective FAAH inhibitors with improved drug-lik Source : unipr.it URL : 2

-

Title : Reductive Amination, and How It Works - Master Organic Chemistry Source : masterorganicchemistry.com URL : 3

-

Title : Sodium triacetoxyborohydride - Organic Chemistry Portal Source : organic-chemistry.org URL : 4

-

Title : Myers Chem 115: Reduction with Sodium Triacetoxyborohydride Source : harvard.edu URL : 5

Sources

- 1. New Class of Hsp90 C-Terminal Domain Inhibitors with Anti-tumor Properties against Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. air.unipr.it [air.unipr.it]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Sodium triacetoxyborohydride [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Peptide Coupling Strategies for 4-Cbz-aminopiperidine

Executive Summary

This guide details optimized protocols for coupling 4-(Cbz-amino)piperidine (CAS: 120278-07-1) with carboxylic acids. This scaffold is a "privileged structure" in medicinal chemistry, frequently serving as a linker in peptidomimetics, GPCR ligands, and bifunctional degraders (PROTACs).

While the Cbz-protected primary amine at the 4-position remains inert, the secondary amine of the piperidine ring acts as the nucleophile. Secondary amines are inherently more sterically hindered than primary amines, often requiring high-efficiency coupling reagents to drive conversion. This note compares three distinct methodologies—HATU , T3P , and EDC/HOBt —providing decision frameworks based on scale, cost, and acid sensitivity.

Chemical Profile & Strategic Considerations

| Property | Specification | Implication for Coupling |

| Structure | Piperidine ring with 4-position carbamate | Secondary amine nucleophile (moderate steric hindrance). |

| Protecting Group | Carboxybenzyl (Cbz / Z) | Stable to TFA/HCl (acidic) and mild base. Removed via Hydrogenation ( |

| Solubility | Moderate Lipophilicity | Good solubility in DMF, DCM, and EtOAc. Poor in water/ether. |

| Nucleophilicity | Good nucleophile, but slower kinetics than primary amines due to sterics. |

Critical Success Factors

-

Order of Addition (HATU): Uronium salts (HATU) can react with amines to form guanidinium byproducts if the acid is not activated first.

-

Epimerization Control: If the coupling partner is a chiral amino acid, the activation method must minimize racemization at the

-carbon. -

Scavenging: Excess secondary amine is difficult to remove by simple evaporation; acidic washes are required.

Decision Matrix: Selecting the Right Method

The following decision tree outlines the logical selection process for the optimal coupling reagent.

Figure 1: Decision matrix for selecting coupling reagents based on scale, chirality, and cost constraints.

Method A: HATU (The "Discovery Standard")

Best For: Small scale (<1g), precious acids, or sterically hindered acids. Mechanism: HATU generates an O-At-active ester, which is highly reactive toward the secondary piperidine amine.

Reagents

-

Acid: 1.0 equiv[1]

-

Amine: 4-Cbz-aminopiperidine (1.1 equiv)

-

Coupling Agent: HATU (1.1 - 1.2 equiv)

-

Base: DIPEA (Hunig's Base) (3.0 equiv)

-

Solvent: Anhydrous DMF (preferred) or DCM.[1]

Protocol

-

Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Base Addition: Add DIPEA (3.0 equiv) and stir for 2 minutes.

-

Reagent Addition: Add HATU (1.1 equiv) in one portion.

-

Checkpoint: The solution typically turns yellow/orange. Stir for 5-10 minutes to ensure formation of the activated ester. Do not skip this pre-activation , or HATU may react with the amine directly (guanidinylation).[1]

-

-

Coupling: Add 4-Cbz-aminopiperidine (1.1 equiv).

-

Reaction: Stir at Room Temperature (RT) for 1–4 hours.

-

Validation: Monitor by LCMS. Look for disappearance of Acid [M-H]- and appearance of Product [M+H]+.

-

-

Workup:

Method B: T3P (The "Scalable & Green" Choice)

Best For: Scale-up (>5g), epimerization-sensitive acids, and easy purification (no column chromatography). Mechanism: T3P (Propylphosphonic anhydride) forms a mixed anhydride. The byproduct is water-soluble, eliminating the need for chromatography in many cases.[3]

Reagents

-

Acid: 1.0 equiv[1]

-

Amine: 4-Cbz-aminopiperidine (1.1 equiv)

-

Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Note: Pyridine often yields lower epimerization.[4]

-

Solvent: EtOAc or 2-MeTHF.

Protocol

-

Slurry: Charge the Acid (1.0 equiv), 4-Cbz-aminopiperidine (1.1 equiv), and Base (3.0 equiv) into the flask with EtOAc (0.5 M).

-

Note: Unlike HATU, T3P allows for "dump and stir" addition because it reacts selectively with the carboxylate.

-

-

Cooling: Cool the mixture to 0°C (optional, but recommended for chiral acids).

-

Addition: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

-

Reaction: Allow to warm to RT and stir for 2–12 hours.

-

Workup (The "T3P Advantage"):

Method C: EDC / HOBt (The "Classic")

Best For: Routine couplings of simple acids where cost is a factor.

Protocol

-

Dissolve Acid (1.0 equiv) in DCM (0.2 M).

-

Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).[1]

-

Add DIPEA (2.5 equiv).[1] Stir for 10 minutes.

-

Add 4-Cbz-aminopiperidine (1.1 equiv).

-

Stir 12–16 hours.

-

Note: This reaction is slower than HATU. If conversion stalls, add 0.1 equiv of DMAP (catalyst), but be aware this increases racemization risk.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (HATU) | Guanidinylation | Ensure Acid + Base + HATU stir for 5 mins before adding the piperidine. |

| Racemization | Base/Over-activation | Switch to Method B (T3P) with Pyridine. Lower temp to 0°C. |

| Incomplete Conversion | Steric Hindrance | Switch solvent to DMF (higher concentration). Heat to 40°C (if not chiral). |

| Cbz Removal | Hydrogenation failure | Ensure catalyst is not poisoned by sulfur (from reagents like HATU/HOBt). Wash crude thoroughly with |

Visualizing the Mechanism (HATU Activation)

Understanding the activation step is vital to preventing side reactions.

Figure 2: Mechanistic pathway of HATU coupling. The formation of the Active Ester is the rate-limiting step that must occur before Amine addition.

References

-

Valeur, E., & Bradley, M. (2009).[6][7] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[7]

-

Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[4][8] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[4][8] Organic Letters, 13(19), 5048–5051.[8]

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][5] Tetrahedron, 61(46), 10827-10852.

-

Sigma-Aldrich. (n.d.). 4-Amino-1-N-Cbz-piperidine Product Page & Specifications.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 6. Valeur, E. and Bradley, M. (2009) Amide Bond Formation Beyond the Myth of Coupling Reagents. Chemical Society Reviews, 38, 606-631. - References - Scientific Research Publishing [scirp.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. scribd.com [scribd.com]

Application Notes and Protocols: 4-Cbz-Aminopiperidine as a Versatile Linker for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key ligands—one binding the protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2] The linker is far from a passive spacer; its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2][3] Furthermore, the linker significantly impacts the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.[4]

The Rationale for Piperidine-Based Linkers

Among the various linker architectures, those incorporating rigid cyclic structures, such as piperidine, have garnered significant attention.[5] The inclusion of a piperidine moiety can offer several advantages:

-

Conformational Rigidity: Unlike flexible alkyl or PEG chains, the piperidine ring introduces a degree of rigidity to the linker. This can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding and promoting the formation of a stable ternary complex.[5]

-

Improved Physicochemical Properties: Piperidine-containing linkers can enhance the aqueous solubility of PROTACs, a crucial factor for these often large and hydrophobic molecules.[6] This can lead to improved cell permeability and overall better pharmacokinetic profiles.

-

Metabolic Stability: The piperidine ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can be susceptible to oxidation.[4]

-

Vectorial Diversity: The 4-aminopiperidine scaffold provides a versatile platform for connecting the POI and E3 ligase ligands with defined exit vectors, allowing for systematic optimization of the PROTAC's geometry.

This guide focuses on the application of 4-Cbz-aminopiperidine as a key building block for the synthesis of piperidine-containing PROTAC linkers. The benzyloxycarbonyl (Cbz) protecting group offers a robust and reliable method for masking the amine functionality during synthesis, which can be efficiently removed under specific conditions to allow for subsequent coupling reactions.

Synthetic Workflow for Incorporating 4-Cbz-Aminopiperidine into a PROTAC

The following workflow outlines a general strategy for the synthesis of a PROTAC using 4-Cbz-aminopiperidine as a linker component. This process involves the sequential coupling of the linker to the POI ligand and the E3 ligase ligand, with an intermediary deprotection step.

Sources

- 1. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.com]

Application Note: Selective Cbz Deprotection of 4-Aminopiperidine Derivatives in Orthogonal Synthesis

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Advanced Application Note & Experimental Protocol.

Strategic Context: The 4-Aminopiperidine Pharmacophore

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core building block for kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs). Because the molecule possesses two highly reactive basic centers—a secondary piperidine nitrogen (N1) and a primary aliphatic amine (N4)—site-selective functionalization requires a robust orthogonal protection strategy [1][2].

The most field-proven approach utilizes the tert-butyloxycarbonyl (Boc) group for one nitrogen and the carboxybenzyl (Cbz, or Z) group for the other. While Boc is strictly acid-labile, the Cbz group is highly stable to both strong acids (e.g., TFA) and bases, making it perfectly orthogonal[3]. Cbz is exclusively removed via hydrogenolysis or dissolving metal reduction, allowing chemists to unmask one amine while leaving the other completely intact[4].

Caption: Orthogonal deprotection pathways for N1-Boc, N4-Cbz protected 4-aminopiperidine.

Mechanistic Causality: How Cbz Cleavage Works

As an application scientist, it is critical to understand why we select specific reagents, rather than just following a recipe. The deprotection of the Cbz group via Palladium on Carbon (Pd/C) is a heterogeneous catalytic process driven by the following causal sequence:

-

Surface Coordination: The aromatic benzyl ring of the Cbz group safely anchors the molecule to the palladium surface via

-stacking interactions. -

Hydrogen Insertion: Diatomic hydrogen (

), which has been dissociatively adsorbed onto the Pd(0) surface, attacks the benzylic carbon-oxygen bond. -

Cleavage & Decarboxylation: The bond breaks, releasing toluene as a byproduct and leaving behind a carbamic acid intermediate attached to the amine.

-

Spontaneous Gas Evolution: The carbamic acid is thermodynamically unstable at room temperature and spontaneously decarboxylates, releasing

gas and yielding the free amine[4].

Analytical Insight: This mechanism creates a self-validating system . If LC-MS analysis shows a mass of

Experimental Design & Parameter Optimization

The efficiency of Cbz deprotection is highly dependent on the hydrogen source, catalyst state, and solvent[5]. Below is a synthesized data table comparing standard methodologies for 4-aminopiperidine derivatives.

Table 1: Quantitative Comparison of Cbz Deprotection Conditions

| Methodology | Catalyst | Hydrogen Source | Solvent | Temp (°C) | Time (h) | Typical Yield |

| Standard Hydrogenation | 10% Pd/C (wet) | MeOH or EtOAc | 20–25 | 2–16 | >95% | |

| High-Pressure | 10% Pd/C (wet) | MeOH | 20–25 | 1–3 | >98% | |

| Transfer Hydrogenation | 10% Pd/C (wet) | Ammonium Formate (5 eq) | MeOH | 60 | 1–4 | 90–95% |

| Acidic Transfer | 10% Pd/C (wet) | Formic Acid (Excess) | MeOH | 25 | 4–8 | 85–90% |

Note: 10% wet Pd/C (containing ~50% water) is universally recommended over dry Pd/C. Dry Pd/C is highly pyrophoric and can ignite methanol vapors upon contact[6].

Validated Protocols

The following protocols are engineered as self-validating workflows. Every step includes the underlying causality to ensure reproducibility and safety.

Protocol A: Standard Catalytic Hydrogenation ( Balloon)

Best for standard laboratory-scale synthesis where

-